molecular formula C22H21N5O2S B285431 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No. B285431
M. Wt: 419.5 g/mol
InChI Key: GAWAQUOJQIZTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has a range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone in lab experiments is its potential as a new drug candidate for the treatment of cancer. However, a limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone. One area of interest is in developing new drug formulations that can improve its solubility and bioavailability. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves several steps. The starting material is 2-methoxyphenylhydrazine, which is reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with 1-bromo-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-one to form the final product.

Scientific Research Applications

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has antitumor activity and may be effective in inhibiting the growth of cancer cells.

properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C22H21N5O2S/c1-29-20-13-7-6-12-19(20)27-22(23-24-25-27)30-14-21(28)26-17-10-4-2-8-15(17)16-9-3-5-11-18(16)26/h2,4,6-8,10,12-13H,3,5,9,11,14H2,1H3

InChI Key

GAWAQUOJQIZTJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3C4=C(CCCC4)C5=CC=CC=C53

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)N3C4=C(CCCC4)C5=CC=CC=C53

Origin of Product

United States

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